N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is an acetamide derivative featuring a pyrimidine-ether scaffold. Its structure includes:
- Acetamide core: A central carbonyl group linked to a substituted phenyl ring (2-ethylphenyl) and a pyrimidinyloxy moiety.
- Pyrimidine substituents: A 6-methyl group and a 4-methylpiperidin-1-yl group at the 2-position of the pyrimidine ring.
- Pharmacophoric elements: The 4-methylpiperidine ring may enhance lipid solubility and target binding, while the pyrimidine scaffold is common in kinase inhibitors and agrochemicals .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-17-7-5-6-8-18(17)23-19(26)14-27-20-13-16(3)22-21(24-20)25-11-9-15(2)10-12-25/h5-8,13,15H,4,9-12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUZFEQDSPTBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226440-08-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound is represented by the molecular formula and a molecular weight of 368.5 g/mol. Its structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1226440-08-9 |
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.5 g/mol |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting tumor growth and proliferation.
- Receptor Modulation : The compound's structural similarity to known receptor ligands hints at its ability to modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders.
- Antioxidant Properties : Some studies have highlighted its potential antioxidant capabilities, which may help in mitigating oxidative stress-related diseases.
Antitumor Activity
A significant area of research has focused on the antitumor effects of this compound. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including:
- Mia PaCa-2 (pancreatic cancer)
- PANC-1 (pancreatic cancer)
The compound demonstrated a dose-dependent inhibition of cell viability, suggesting it could serve as a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. In animal models, it has been shown to improve cognitive function and reduce neuronal damage in conditions such as Alzheimer's disease.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on the efficacy of this compound against pancreatic cancer cells revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Neuroprotection in Alzheimer's Model : In a controlled experiment involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes structural analogs and their differences:
Structural and Functional Insights
Phenyl Ring Modifications
- Electron-withdrawing groups (EWGs) : Fluorine (2-fluorophenyl, ) and trifluoromethyl (2-(trifluoromethyl)phenyl, ) substituents increase polarity and may enhance binding to hydrophobic pockets in target proteins.
- Ethyl vs.
Pyrimidine and Piperidine Variations
- Piperidine substitution : The 4-methylpiperidin-1-yl group (target compound and ) may confer conformational rigidity compared to unsubstituted piperidine (), influencing receptor interactions.
- Pyrimidine methylation : The conserved 6-methyl group across analogs suggests its role in stabilizing the pyrimidine ring or modulating electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
